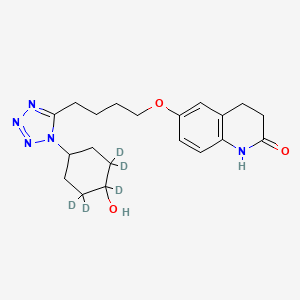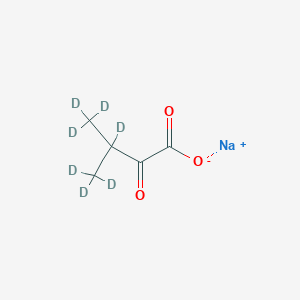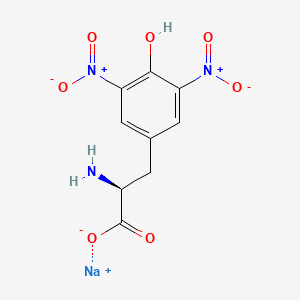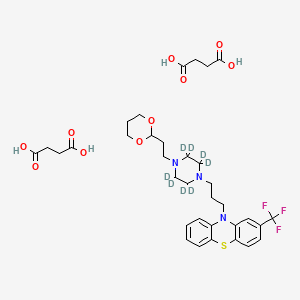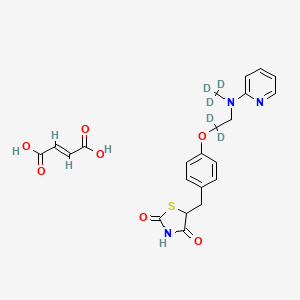
Rosiglitazone-d5 (maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosiglitazone-d5 (maleate) is a deuterated form of rosiglitazone maleate, an anti-diabetic drug belonging to the thiazolidinedione class. It is primarily used in scientific research to study the pharmacokinetics and metabolism of rosiglitazone. The deuterium atoms in rosiglitazone-d5 replace hydrogen atoms, providing a stable isotopic label that aids in tracing and quantifying the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rosiglitazone-d5 (maleate) involves multiple steps, starting from commercially available starting materials. The key steps include:
Cyclization: The formation of the thiazolidinedione ring.
Alkylation: Introduction of the alkyl group to the thiazolidinedione ring.
Etherification: Formation of the ether linkage.
Condensation: Condensation reaction to form the final product.
Reduction: Reduction of any intermediate compounds to achieve the desired product.
The reaction conditions typically involve the use of solvents such as water or organic solvents, and catalysts to facilitate the reactions. The overall yield of the synthesis process is optimized to achieve high purity and efficiency .
Industrial Production Methods
Industrial production of rosiglitazone-d5 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving the use of automated systems and continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rosiglitazone-d5 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Rosiglitazone-d5 (maleate) is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of rosiglitazone in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of rosiglitazone.
Drug Interaction Studies: Examining the interactions of rosiglitazone with other drugs and their impact on its pharmacokinetics.
Biological Research: Understanding the biological effects of rosiglitazone on cellular and molecular levels.
Medical Research: Exploring the potential therapeutic applications of rosiglitazone in treating various diseases, including diabetes and Alzheimer’s disease.
Wirkmechanismus
Rosiglitazone-d5 (maleate) exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of genes related to glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in muscle and adipose tissue, reduces gluconeogenesis in the liver, and has anti-inflammatory effects. The molecular targets and pathways involved include the nuclear factor kappa-B (NFκB) pathway, which is downregulated, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Ciglitazone: An early thiazolidinedione with less potency compared to rosiglitazone.
Uniqueness
Rosiglitazone-d5 (maleate) is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Compared to other thiazolidinediones, rosiglitazone has a specific binding affinity for PPARγ, making it a valuable tool in research focused on insulin resistance and metabolic disorders .
Eigenschaften
Molekularformel |
C22H23N3O7S |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,11D2; |
InChI-Schlüssel |
SUFUKZSWUHZXAV-UJJGPHKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)

![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)




